molecular formula C29H29N5O3 B11491204 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone

1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone

Cat. No.: B11491204
M. Wt: 495.6 g/mol
InChI Key: SDNNOQDZPFGVOV-UHFFFAOYSA-N
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Description

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable nitrophenyl derivative under controlled conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the piperazine derivative with 2,2-diphenylethan-1-one under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and nitrophenyl group are key structural features that enable the compound to bind to specific sites, thereby modulating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE is unique due to its combination of a pyrazole ring, nitrophenyl group, piperazine moiety, and diphenylethanone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C29H29N5O3/c1-21-19-22(2)33(30-21)27-20-25(13-14-26(27)34(36)37)31-15-17-32(18-16-31)29(35)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19-20,28H,15-18H2,1-2H3

InChI Key

SDNNOQDZPFGVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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